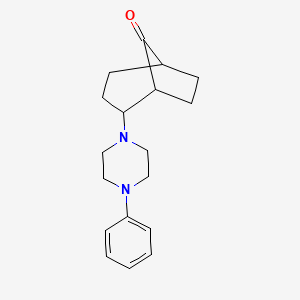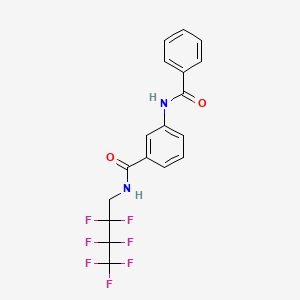
Methyl 3-(bromomethyl)benzimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(bromomethyl)benzimidate is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a bromomethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-(bromomethyl)benzimidate can be synthesized through the bromination of methyl 3-methylbenzoate. A common method involves the use of l,3-Dibromo-5,5-dimethyl hydantoin (DDH) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in dichloromethane. The reaction is typically carried out under reflux conditions for about 10 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions: Methyl 3-(bromomethyl)benzimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is methyl 3-methylbenzoate.
科学的研究の応用
Methyl 3-(bromomethyl)benzimidate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(bromomethyl)benzimidate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent.
類似化合物との比較
Methyl 3-(bromomethyl)but-3-enoate: This compound is similar in structure but contains an additional double bond, making it more reactive in certain types of reactions.
3-(Bromomethyl)benzoic acid methyl ester: This compound is structurally similar but lacks the ester group, affecting its reactivity and applications.
Uniqueness: Methyl 3-(bromomethyl)benzimidate is unique due to its specific combination of a bromomethyl group and an ester group on the benzene ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
1196152-66-5 |
|---|---|
分子式 |
C9H10BrNO |
分子量 |
228.09 g/mol |
IUPAC名 |
methyl 3-(bromomethyl)benzenecarboximidate |
InChI |
InChI=1S/C9H10BrNO/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,11H,6H2,1H3 |
InChIキー |
AAZOXBWZNQZAPL-UHFFFAOYSA-N |
正規SMILES |
COC(=N)C1=CC=CC(=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
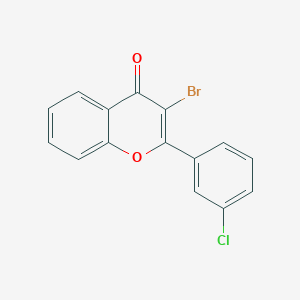
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)

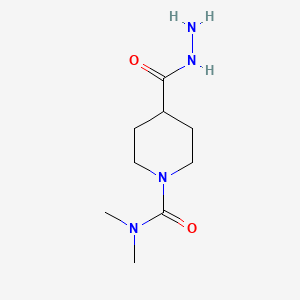
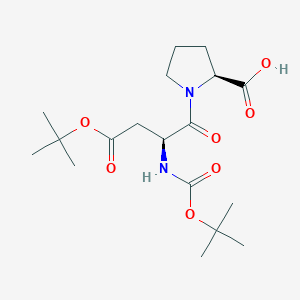
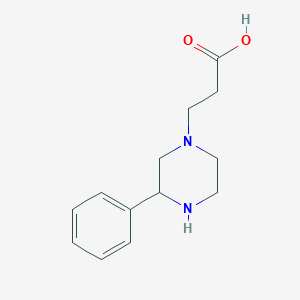

![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
